Patent-Specific Intermediate Role in Renin Inhibitor Synthesis: 6-Br-2,3-Cl vs. Unsubstituted 2,3-Dichlorobenzaldehyde
6-Bromo-2,3-dichlorobenzaldehyde is explicitly employed as a synthetic intermediate in the preparation of secondary amine renin inhibitors claimed in US Patent US20090176823A1 (granted as US 7,968,720 B2) [1]. In contrast, the non-brominated parent scaffold 2,3-dichlorobenzaldehyde (CAS 6334-18-5) lacks the aryl halide handle required for the key palladium-catalyzed cross-coupling step used to elaborate the molecular framework in the patent's Markush structure [2]. This makes the 6-bromo derivative irreplaceable in that specific pharmacophore assembly.
| Evidence Dimension | Presence as a named intermediate in a granted pharmaceutical patent |
|---|---|
| Target Compound Data | Cited in US 7,968,720 B2 (Actelion Pharmaceuticals) as a precursor for renin-inhibiting secondary amines [1]. |
| Comparator Or Baseline | 2,3-Dichlorobenzaldehyde (CAS 6334-18-5): Not cited as a direct intermediate in the same patent claims [2]. |
| Quantified Difference | Qualitative binary: Patent-specified intermediate vs. absent from claims. |
| Conditions | Patent analysis; Markush structure mapping. |
Why This Matters
For procurement teams sourcing intermediates for patent-protected drug synthesis, this direct patent linkage provides a verifiable, IP-grounded rationale for selecting the brominated derivative over the non-brominated parent aldehyde.
- [1] Bezencon, O. et al. (Actelion Pharmaceuticals Ltd.). Secondary Amines as Renin Inhibitors. US Patent 7,968,720 B2, granted 2011-06-28. Also published as US20090176823A1. View Source
- [2] MolAid. 6-Bromo-2,3-dichlorobenzaldehyde | 945999-86-0 – Literature Information: Secondary Amines as Renin Inhibitors. https://www.molaid.com/MS_2948062 (accessed 2026-04-24). View Source
